4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Description
4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H25N3O5S and its molecular weight is 383.46. The purity is usually 95%.
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Biological Activity
The compound 4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24FN3O5S
- Molecular Weight : 449.5 g/mol
- CAS Number : 1234971-85-7
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential as an inhibitor of glycoside hydrolases, which are important in carbohydrate metabolism and have implications in diabetes treatment. The structure–activity relationship (SAR) studies suggest that modifications to the piperidine moiety significantly influence its inhibitory potency against these enzymes .
Antidiabetic Properties
Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on α-glucosidase. For instance, a related compound demonstrated an IC50 value of 0.07 μM against α-glucosidase, indicating a strong potential for managing postprandial blood glucose levels .
Neuroprotective Effects
Research has indicated that derivatives of this compound may act as alpha(2)-adrenoceptor antagonists. This action is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. One study highlighted a derivative with potent binding affinity to alpha(2)-adrenoceptors, suggesting its potential role in neuroprotection .
Case Studies
- Inhibition of Glycoside Hydrolases : A series of piperidine derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The results showed that modifications in the sulfonamide group significantly enhanced inhibitory activity, with some compounds exhibiting IC50 values lower than those of established inhibitors like acarbose .
- Alpha(2)-Adrenoceptor Binding : A specific study focused on the binding affinity of substituted piperidine derivatives at alpha(2)-adrenoceptors. One compound from this series demonstrated notable selectivity and potency, indicating its potential therapeutic applications in treating neurodegenerative conditions .
Data Summary Table
Compound Name | IC50 (μM) | Target Enzyme/Receptor | Biological Activity |
---|---|---|---|
Compound A | 0.07 | α-glucosidase | Antidiabetic |
Compound B | 0.91 | α-adrenoceptor | Neuroprotective |
Compound C | >20 | α-glucosidase | Weak inhibitor |
Properties
IUPAC Name |
4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-19(2)17(21)20-7-5-13(6-8-20)12-18-26(22,23)14-3-4-15-16(11-14)25-10-9-24-15/h3-4,11,13,18H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBIZYNFKOIVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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